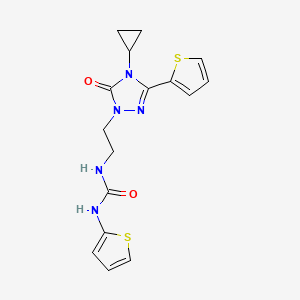
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a compound with diverse applications in medicinal chemistry and pharmaceutical research. Its complex structure features a cyclopropyl group, a thiophene moiety, and a urea linkage, contributing to its distinctive chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
This compound is generally synthesized via a multi-step process starting from commercially available precursors. The key steps involve:
Formation of the 4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole intermediate through cyclization reactions.
Subsequent alkylation of the intermediate with ethyl derivatives.
Final coupling with thiophene-2-yl isocyanate to form the urea derivative.
Industrial Production Methods
For industrial production, these reactions are scaled up using optimized conditions to ensure high yield and purity. Typical conditions involve controlled temperature, pressure, and solvent systems to facilitate efficient reactions and product isolation.
化学反应分析
Types of Reactions
The compound undergoes several types of reactions including:
Oxidation: : Primarily at the thiophene moiety, forming sulfoxides or sulfones.
Reduction: : Typically targeting the carbonyl groups, potentially forming alcohol derivatives.
Substitution: : Especially at the thiophene ring, where halogenation, nitration, or sulfonation can occur.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: : Reagents like lithium aluminum hydride or sodium borohydride are used.
Substitution: : Reactions may involve halogens (chlorine, bromine), nitric acid, or sulfuric acid for electrophilic substitutions.
Major Products
The major products depend on the reaction type. For instance:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
This compound is utilized in various fields:
Chemistry: : As a building block in synthetic organic chemistry for creating novel compounds.
Biology: : Studied for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Investigated for therapeutic applications in treating infections and cancer.
Industry: : Employed as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals.
作用机制
The compound's mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function through binding to active sites or altering protein conformation. Pathways involved often include signal transduction and metabolic pathways critical to cell function.
相似化合物的比较
This compound can be compared with other similar molecules in terms of structure and activity:
1-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylurea: : Similar triazole and urea functionalities but with phenyl groups instead of thiophene.
1-(2-(4-cyclopropyl-5-oxo-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(furan-2-yl)urea: : Features furan rings rather than thiophene, impacting its electronic properties and reactivity.
生物活性
The compound 1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique combination of a triazole ring and thiophene moieties, which are known for their diverse biological activities. The molecular formula is C15H15N5O, with a molecular weight of approximately 285.32 g/mol. The structural complexity allows for various interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O |
| Molecular Weight | 285.32 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Preliminary studies indicate that compounds with structural similarities to This compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and E. coli .
Anticancer Properties
Research has highlighted the potential anticancer properties of triazole-containing compounds. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in disease processes. For example, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease .
Case Studies
Several studies have reported on the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized a series of thiophene-triazole derivatives and evaluated their antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds exhibited IC50 values significantly lower than traditional antibiotics .
- Structure Activity Relationship (SAR) : Research into SAR has revealed that modifications on the thiophene ring can enhance bioactivity. For example, introducing electron-withdrawing groups has been shown to increase potency against specific bacterial strains .
Research Findings Summary
The biological activity of This compound can be summarized as follows:
属性
IUPAC Name |
1-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c22-15(18-13-4-2-10-25-13)17-7-8-20-16(23)21(11-5-6-11)14(19-20)12-3-1-9-24-12/h1-4,9-11H,5-8H2,(H2,17,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVOXTXSBFEYFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=CS3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













